Product packaging for 4-(4-Ethoxyphenyl)piperidine(Cat. No.:CAS No. 760150-51-4)

4-(4-Ethoxyphenyl)piperidine

Cat. No.: B3057012
CAS No.: 760150-51-4
M. Wt: 205.3 g/mol
InChI Key: LWJQKQLKJMWIAG-UHFFFAOYSA-N
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Description

Importance of Piperidine (B6355638) Scaffolds in Contemporary Organic and Medicinal Chemistry

The piperidine scaffold is one of the most prevalent and significant synthetic fragments in medicinal chemistry, integral to the structure of numerous pharmaceuticals. encyclopedia.pubresearchgate.net Piperidine-containing compounds are represented in more than twenty classes of drugs, demonstrating a remarkable breadth of biological activity. encyclopedia.pubnih.gov Their applications span a wide spectrum of therapeutic areas, including but not limited to, anticancer agents, analgesics for pain relief, antipsychotics, and treatments for Alzheimer's disease. encyclopedia.pubnih.gov

The structural properties of the piperidine ring are key to its success. Its saturated, three-dimensional nature allows it to interact more effectively with the binding sites of proteins compared to flat, aromatic structures, a concept known as "escaping from flatland". encyclopedia.pub The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.comresearchgate.net This versatility makes the piperidine framework an extremely important building block for medicinal chemists aiming to develop novel therapeutics. researchgate.net The prevalence of this scaffold is highlighted by the fact that in 2014, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being the most common among them. researchgate.net

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic Class
RaloxifeneSelective Estrogen Receptor Modulator (SERM) nih.gov
DonepezilAlzheimer's Disease Therapy nih.gov
MelperoneAntipsychotic nih.gov
MorphineAnalgesic encyclopedia.pub
AtropineAnticholinergic encyclopedia.pub

Overview of the Chemical Landscape of Substituted Piperidines

The chemical landscape of substituted piperidines is vast and continually expanding, driven by the quest for new molecules with specific biological functions. acs.org The versatility of the piperidine ring allows for the introduction of a wide variety of substituents at different positions, leading to a diverse array of derivatives. scispace.com Common synthetic strategies to access these derivatives include the hydrogenation of corresponding pyridine (B92270) precursors, which is a fundamental and widely used method. nih.gov

Modern organic chemistry has seen the development of sophisticated methods to create polysubstituted piperidines with high degrees of control over stereochemistry. acs.orgmdpi.com These methods include:

Catalytic Hydrogenation: Utilizing various catalysts, such as rhodium or cobalt-based systems, to reduce substituted pyridines to piperidines. nih.govmdpi.com

Cyclization Reactions: Intramolecular reactions, such as the cyclization of amino-aldehydes or oxidative amination of alkenes, to form the piperidine ring. mdpi.com

Multi-component Reactions (MCRs): Efficient one-pot syntheses that combine multiple starting materials to construct complex piperidinone structures. nih.gov

Enzymatic Functionalization: Using enzymes to selectively oxidize C-H bonds on the piperidine ring, creating handles for further modification. acs.org

This continuous innovation in synthetic methodology allows chemists to access a rich diversity of piperidine structures, including spirooxindoles, fluorinated piperidines, and various aryl-substituted derivatives, each with potentially unique properties and applications. encyclopedia.pubscispace.com

Research Context of 4-(4-Ethoxyphenyl)piperidine within Piperidine Derivatives

The compound this compound and its derivatives are situated within the extensive research landscape of piperidine-based structures explored for their potential biological activities. The core structure, featuring an ethoxyphenyl group attached at the 4-position of the piperidine ring, serves as a valuable intermediate and building block in organic synthesis.

Its significance is often highlighted in the context of creating more complex molecules for pharmaceutical research. For instance, derivatives of this compound have been synthesized and studied for various therapeutic targets. One notable example is its connection to the selective estrogen receptor modulator (SERM) raloxifene, where related structures containing a piperidinyl-ethoxy-phenoxy moiety have been investigated. nih.gov Furthermore, this compound has been identified as an impurity related to the synthesis of Paroxetine, another piperidine-containing drug, underscoring its relevance in pharmaceutical development and quality control. chemscene.com The ethoxyphenyl group itself is recognized for potentially enhancing biological activity and modulating properties like solubility and receptor affinity in various molecular scaffolds. smolecule.com Therefore, research involving this compound contributes to the broader understanding of structure-activity relationships within the vast family of bioactive piperidine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B3057012 4-(4-Ethoxyphenyl)piperidine CAS No. 760150-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethoxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-6,12,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJQKQLKJMWIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614913
Record name 4-(4-Ethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760150-51-4
Record name 4-(4-Ethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 4 Ethoxyphenyl Piperidine and Its Analogues

Strategic Approaches to Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a critical step in the synthesis of 4-(4-ethoxyphenyl)piperidine. Various strategies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Hydrogenation and Reduction Strategies for N-Heteroaromatic Precursors

A prevalent method for synthesizing piperidines is the reduction of corresponding pyridine (B92270) precursors. Catalytic hydrogenation is a powerful and direct approach to achieve this transformation.

Catalytic Hydrogenation: The hydrogenation of a pyridine ring to a piperidine ring is a fundamental and widely used transformation. organic-chemistry.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), rhodium on carbon (Rh/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. organic-chemistry.orgresearchgate.net For the synthesis of this compound, a suitable precursor would be 4-(4-ethoxyphenyl)pyridine. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. For instance, a synergistic Pd-C catalytic hydrogenation of 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides has been developed in the presence of ClCH₂CHCl₂, offering a highly efficient method under mild conditions. researchgate.net

Transfer Hydrogenation: As a safer and operationally simpler alternative to using hydrogen gas, transfer hydrogenation has gained traction. liverpool.ac.uk This method utilizes hydrogen donor molecules, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a transition metal catalyst. organic-chemistry.orgliverpool.ac.uk A notable development is the use of a ruthenium(III) chloride hydrate (B1144303) pre-catalyst with ammonia-borane as the hydrogen source for the reduction of various N-heteroaromatic compounds, including pyridines. organic-chemistry.org

Metal-Free Reduction: Recent advancements have also led to metal-free hydrogenation methods. A borane-catalyzed transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source provides piperidines with good cis-selectivities. organic-chemistry.org Additionally, HMPA-catalyzed metal-free transfer hydrogenation of pyridines with trichlorosilane (B8805176) has proven effective for various substrates. nih.gov

The choice of reduction strategy often depends on the functional groups present in the precursor molecule. For complex molecules, chemoselective reduction methods are crucial to avoid unwanted side reactions. The table below summarizes various catalysts and conditions used for the hydrogenation of pyridine derivatives.

Catalyst/ReagentSubstrateProductKey Features
Pd/C, H₂Pyridine derivativesPiperidine derivativesWidely used, effective for various substrates. researchgate.net
Rh/C, H₂, H₂OAromatic ringsFully saturated ringsMild conditions (80°C, 5 atm H₂). organic-chemistry.org
RuCl₃·xH₂O, H₃N-BH₃Pyridines, quinolinesAlicyclic heterocyclesTransfer hydrogenation, good yields. organic-chemistry.org
B(C₆F₅)₃, SilanesPyridinesPiperidinesMetal-free, organocatalytic. researchgate.net
HMPA, Trichlorosilane3-Carbonyl pyridines3-Carbonyl piperidinesMetal-free, good functional group tolerance. nih.gov

This table provides a summary of different hydrogenation strategies for pyridine derivatives.

Intramolecular Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions offer a powerful means to construct the piperidine ring from acyclic precursors. These methods often provide high levels of stereocontrol and are amenable to the synthesis of complex, substituted piperidines.

A common approach involves the cyclization of an appropriately substituted amine onto an electrophilic center within the same molecule. For example, the intramolecular cyclization of alkene group-bearing amides can be achieved via hydride transfer. mdpi.com Another strategy is the reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction, to yield piperidines with controlled diastereoselectivity. mdpi.comucl.ac.uk

Radical cyclizations also represent a valuable tool. A 6-exo-trig radical cyclization of a benzyl-type radical onto a non-activated olefin has been used to synthesize 4-arylpiperidin-2-ones. clockss.org This tin-free method, utilizing xanthates, is experimentally straightforward and avoids the need for high dilution conditions. clockss.org

Furthermore, metal-catalyzed cyclizations have emerged as a versatile strategy. Gold(I)-catalyzed intramolecular hydroamination of unactivated olefins provides a mild and effective route to protected nitrogen heterocycles. organic-chemistry.org Palladium-catalyzed intramolecular C-N bond formation is another widely employed method.

Cyclization StrategyPrecursor TypeKey Features
Reductive CyclizationAmino acetals from nitro-Mannich reactionDiastereoselective, provides functionalized piperidines. mdpi.comucl.ac.uk
Radical 6-exo-trig CyclizationCinnamic acid-derived amides with xanthatesTin-free, simple, flexible for substituted 4-arylpiperidines. clockss.org
Gold(I)-Catalyzed HydroaminationN-alkenyl ureasMild, effective for unactivated olefins. organic-chemistry.org
Palladium-Catalyzed α-ArylationEsters and 4-chloropyridineConcise synthesis of 4-carboxy-4-pyridylpiperidines. researchgate.net

This table highlights various intramolecular cyclization strategies for piperidine synthesis.

Mannich-Type Reactions in the Construction of Piperidine Core Structures

The Mannich reaction and its variants are fundamental C-C bond-forming reactions that are highly effective for constructing the piperidine skeleton. acs.org These reactions typically involve the condensation of an amine, an aldehyde (or a ketone), and a compound containing an active hydrogen.

A significant advancement is the development of multicomponent, Mannich-type assembly processes. nih.gov These reactions allow for the rapid generation of complex 2-arylpiperidines from simple, commercially available starting materials. nih.govnih.gov For instance, a three-component vinylogous Mannich-type reaction of a 1,3-bis-silylenol ether, a chiral α-methyl benzylamine, and various aldehydes can produce chiral dihydropyridinone intermediates, which are versatile precursors for a variety of piperidine compounds. rsc.org

The use of the 4-pentenoyl group as both an activator in the Mannich-type reaction and a readily cleavable amine protecting group has expanded the utility of this methodology. nih.gov This approach enables further diversification of the resulting piperidine scaffolds through N-functionalization and cross-coupling reactions. nih.gov

Multi-Component Reactions (MCR) for Diverse Piperidine Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains substantial portions of all the starting materials. growingscience.com MCRs are particularly well-suited for the creation of diverse libraries of compounds for drug discovery. growingscience.com

For the synthesis of piperidine derivatives, a one-pot, three-component reaction involving an aromatic aldehyde, an amine, and a β-ketoester can be employed. A novel four-component diastereoselective synthesis of polysubstituted 2-piperidinones has been reported, involving the Michael-Mannich cascade of Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium acetate. researchgate.net This method allows for the creation of piperidinones with multiple stereogenic centers. researchgate.net

The development of MCRs for piperidine synthesis often leads to the discovery of novel heterocyclic scaffolds. For example, a Mannich-type multicomponent assembly process followed by appropriately sequenced ring-forming reactions has been used to generate a collection of structurally diverse, polyheterocyclic scaffolds based on the 2-arylpiperidine subunit. nih.gov

Targeted Functionalization and Derivatization of this compound Scaffolds

Once the this compound core is assembled, further modifications can be made to fine-tune its properties. Selective functionalization of the piperidine nitrogen is a common strategy to introduce diverse substituents.

Selective Modifications at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key site for introducing structural diversity. A variety of reactions can be employed for N-functionalization, including alkylation, acylation, arylation, and sulfonylation.

N-Alkylation and N-Acylation: These are fundamental transformations that can be achieved using standard synthetic methods. For example, reaction with an alkyl halide or an acyl chloride in the presence of a base can introduce a wide range of substituents. google.com Reductive amination is another powerful method for N-alkylation.

N-Arylation: The formation of a C-N bond between the piperidine nitrogen and an aryl group is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. tandfonline.com Copper-catalyzed N-arylation reactions, a variation of the Ullmann condensation, are also widely used. tandfonline.com

N-Sulfonylation: The introduction of a sulfonyl group at the piperidine nitrogen can be achieved by reacting the piperidine with a sulfonyl chloride in the presence of a base. This functionalization can significantly impact the electronic and steric properties of the molecule.

The choice of N-functionalization strategy depends on the desired final compound and the compatibility of the reagents with other functional groups present in the molecule. The table below provides examples of N-functionalization reactions.

Reaction TypeReagentsProductKey Features
N-AlkylationAlkyl halides, baseN-AlkylpiperidinesIntroduces alkyl substituents. google.com
N-AcylationAcyl chlorides, baseN-AcylpiperidinesIntroduces acyl substituents. google.com
Buchwald-Hartwig AminationAryl halides, Pd catalyst, baseN-ArylpiperidinesVersatile for a wide range of aryl groups. tandfonline.com
Ullmann CondensationAryl halides, Cu catalyst, baseN-ArylpiperidinesClassic method for N-arylation. tandfonline.com
N-SulfonylationSulfonyl chlorides, baseN-SulfonylpiperidinesIntroduces sulfonyl groups.

This table summarizes common methods for the selective modification of the piperidine nitrogen atom.

Strategic Substituent Variations on the Ethoxyphenyl Moiety and other Ring Positions

The core structure of this compound serves as a versatile scaffold that allows for extensive structural modifications to explore structure-activity relationships (SAR) for various biological targets. Strategic variations can be introduced on both the ethoxyphenyl ring and different positions of the piperidine nucleus.

Modifications on the Phenyl Ring: The ethoxy group at the para-position of the phenyl ring is a common feature, but analogues with other substituents have been synthesized to modulate properties. For instance, replacing the ethoxy group with a methoxy (B1213986) group is a frequent modification, leading to compounds like 4-(4-methoxyphenyl)piperidine (B1366439) derivatives. vulcanchem.com Research has also explored analogues where the phenyl ring is substituted with different groups or replaced entirely. For example, the synthesis of 3-(4-methoxyphenyl)piperidine (B178348) derivatives like Preclamol and OSU-6162 highlights variations at both the substitution position (position 3 instead of 4) and the substituent on the phenyl ring. acs.org

Modifications on the Piperidine Ring: Substitutions at various positions on the piperidine ring are crucial for developing new analogues. A concise, high-yield double aza-Michael reaction has been utilized to create 2-substituted 4-piperidone (B1582916) building blocks, which can then be used to synthesize analogues of drugs like donepezil. nih.govacs.org This method allows for the introduction of both aliphatic (e.g., methyl, propyl) and aromatic substituents at the C-2 position of the piperidine ring. nih.gov

Another approach involves the Ugi four-component reaction (Ugi-4CR) to produce a diverse library of 1,4,4-trisubstituted piperidines in a single step with moderate to good yields. nih.gov This reaction combines an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid, allowing for five points of diversity in the final molecule. nih.gov

Furthermore, N-alkylation of the piperidine nitrogen is a common strategy. For example, N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamide analogues have been synthesized, where the piperidine nitrogen is functionalized with a 2-phenoxyacetamide (B1293517) moiety. japsonline.comresearchgate.netjapsonline.com

The following table summarizes various synthetic strategies for introducing substituent variations.

Synthetic Strategy Position of Variation Example of Analogue Class Key Features Reference
Double Aza-Michael ReactionC-2 of Piperidine Ring2-Substituted-4-piperidonesAtom-efficient access to chiral building blocks. nih.govacs.org
Ugi Four-Component ReactionC-1, C-4, C-4 of Piperidine Ring1,4,4-Trisubstituted piperidinesHigh diversity from commercially available reagents. nih.gov
N-AlkylationN-1 of Piperidine RingN-Aryl/Alkyl piperidinesStraightforward functionalization of the piperidine nitrogen. japsonline.comresearchgate.netjapsonline.com
Rh-catalyzed Reductive HeckC-3 of Piperidine Ring3-ArylpiperidinesAccess to enantioenriched 3-substituted piperidines. snnu.edu.cn

Stereoselective Synthesis of this compound Stereoisomers

The creation of specific stereoisomers of this compound and its analogues is critical, as different enantiomers or diastereomers often exhibit distinct pharmacological activities. Several advanced stereoselective synthetic methods have been developed to control the stereochemistry of the piperidine ring.

A prominent strategy is the asymmetric hydrogenation of pyridine derivatives. nih.gov Iridium-catalyzed asymmetric hydrogenation of N-benzyl pyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity (up to 99.3:0.7 er). nih.govacs.org This method provides an efficient and practical route to chiral piperidine-containing compounds. nih.govacs.org

Chemo-enzymatic approaches offer a powerful and sustainable alternative. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org This method has been successfully applied to the synthesis of both enantiomers of bioactive molecules like Preclamol and OSU6162 with high enantiomeric excess (ee). acs.org

Biocatalytic ketone reduction using carbonyl reductases is another effective method. Two distinct carbonyl reductases, HeCR and DbCR, have been identified for the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, yielding the corresponding 3-substituted-4-hydroxypiperidines with excellent enantiomeric excess (>99% ee) and conversion rates. rsc.org This enzymatic approach allows for the synthesis of all four possible stereoisomers of analogues like tert-butyl 4-hydroxy-3-(4-methoxyphenyl)piperidine-1-carboxylate. rsc.org

The first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine scaffold was achieved via a stereoselective anti-SN2' cuprate (B13416276) displacement of an enantiopure α-bromo allylic phosphonate, establishing the C-3 stereochemistry. acs.orgbath.ac.uk This methodology provides general enantioselective access to highly substituted piperidine ring systems. acs.org

The following table highlights key stereoselective synthesis methods.

Methodology Key Reagent/Catalyst Product Type Enantioselectivity Reference
Asymmetric HydrogenationIridium/[MeO-BoQPhos]α-Aryl piperidinesUp to 99.3:0.7 er nih.govacs.org
Chemo-enzymatic CascadeAmine Oxidase/Ene Imine Reductase3- and 3,4-Substituted piperidines≥92% ee acs.org
Biocatalytic Ketone ReductionCarbonyl Reductases (HeCR, DbCR)3-Substituted-4-hydroxypiperidines>99% ee rsc.org
Stereoselective Cuprate DisplacementEnantiopure α-bromo allylic phosphonatetrans-3,4-Dimethyl-4-arylpiperidines91.1% ee acs.org

Elucidation of Reaction Mechanisms in this compound Synthesis and Derivatization

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones for this compound and its derivatives.

In the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, DFT calculations suggest an outer-sphere dissociative mechanism. nih.govacs.org A key finding is that the stereochemical outcome is determined by the initial protonation of the final enamine intermediate, rather than the subsequent hydride reduction of the resulting iminium intermediate. nih.govacs.org

For the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, a mechanistic hypothesis involves the carbometalation of dihydropyridines. snnu.edu.cn The process is thought to proceed through i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and iii) a final reduction step to yield the enantioenriched 3-substituted piperidine. snnu.edu.cn

The stereoselective Mannich reaction, used to construct the piperidine core, operates through several mechanistic pathways depending on the source of chirality. researchgate.net These are broadly categorized as:

Chiral Pool-Based: Utilizes a chiral starting material where the inherent chirality directs the stereochemical outcome.

Chiral Auxiliary-Based: A chiral auxiliary is temporarily attached to the substrate to control the stereoselective bond formation.

Asymmetric Catalysis-Based: An external chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. researchgate.net

A three-component Mannich reaction inspired by biosynthesis involves the reaction of an amine, an aldehyde, and a silyl (B83357) enol ether, catalyzed by tin(II) triflate. rsc.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol ether in a stereoselective manner. rsc.org

Palladium-catalyzed carboamination reactions for synthesizing saturated heterocycles are believed to involve an unusual intramolecular syn-insertion of an alkene into a Pd-Heteroatom bond. nih.gov However, side reactions such as β-hydride elimination can occur, leading to the formation of byproducts and providing insight into the operative mechanistic pathways. nih.gov

Many classical piperidine syntheses, such as those starting from the Dieckmann condensation of dialkyl esters followed by hydrolysis and decarboxylation to form 4-piperidones, proceed through well-established ionic mechanisms. dtic.mil Other methods like the Nazarov cyclization and various cycloaddition reactions also contribute to the diverse mechanistic landscape of piperidine synthesis. dtic.mil

Molecular Structure Activity Relationship Sar Investigations of 4 4 Ethoxyphenyl Piperidine Derivatives

Influence of Substituent Positions and Electronic Characteristics on Biological Recognition

The position and electronic nature of substituents on both the piperidine (B6355638) ring and the ethoxyphenyl moiety of 4-(4-ethoxyphenyl)piperidine derivatives play a crucial role in their biological recognition and potency. acs.orgnih.gov

Substituents on the Phenyl Ring:

The electronic properties of substituents on the phenyl ring significantly impact the biological activity. For instance, in a series of piperidine-based inhibitors of farnesyltransferase, the position of a bromo substituent on the C-4 phenyl group was critical. A 2-bromophenyl derivative showed threefold more potent inhibition than the parent compound, while the 4-bromophenyl analog lost activity. acs.org This highlights the importance of the substituent's location for optimal interaction with the target enzyme. acs.org Similarly, modifications to the C-6 phenyl group also demonstrated the sensitivity of the activity to substituent changes. While a 4-methoxyphenyl (B3050149) group at C-6 led to a loss of inhibition, the introduction of a hydroxyl or amino group ortho to the hydroxyl group on the C-6 benzene (B151609) ring increased inhibitory activity. acs.org

The following table summarizes the inhibitory activity of various substituted piperidine derivatives against farnesyltransferase (FTase).

CompoundC-4 Phenyl SubstituentC-6 Phenyl SubstituentFTase Inhibition IC₅₀ (nM)
1Phenyl4-Hydroxyphenyl460
164-Bromophenyl4-Hydroxyphenyl>1000
172-Bromophenyl4-Hydroxyphenyl140
182-Bromophenyl4-Methoxyphenyl>1000
192-Bromophenyl4-Hydroxy-3-(hydroxymethyl)phenyl280
62-Bromophenyl3,4-Dihydroxyphenyl46
202-Bromophenyl3-Amino-4-hydroxyphenyl90

Substituents on the Piperidine Ring:

The nature of the substituent on the piperidine nitrogen is also a key determinant of activity. In a study of 4-(m-hydroxyphenyl)piperidine analogs as opioid receptor ligands, different N-substituents (methyl, allyl, and phenethyl) led to varying degrees of agonist and antagonist activity. nih.gov This suggests that the size and nature of the N-substituent influence the conformational preference of the molecule, which in turn dictates its interaction with the opioid receptors. nih.gov

Furthermore, in a series of inhibitors for Mycobacterium tuberculosis MenA, modifications to the piperidine ring were explored to improve drug-like properties. nih.gov The replacement of a benzophenone (B1666685) oxygen with a 4-chlorophenyl group resulted in a compound with comparable potency but a significantly lower calculated lipophilicity (cLogP), which is a favorable characteristic for drug development. nih.gov

The table below shows the MenA inhibitory potency and antimycobacterial activity of selected piperidine derivatives.

CompoundWestern MoietyIC₅₀ (µM)GIC₅₀ (µM)cLogP
14-Benzoylphenyl17 ± 28 ± 07.9
94-Fluorophenyl33 ± 514 ± 16.2
104-Bromophenyl12 ± 214 ± 06.8
114-Chlorophenyl22 ± 310 ± 16.6
143-Bromophenyl12 ± 314 ± 06.8

These findings underscore the intricate relationship between the electronic landscape and topography of the substituents and the resulting biological activity. The strategic placement of electron-donating or electron-withdrawing groups, as well as the consideration of steric factors, are essential for the rational design of potent and selective this compound-based ligands.

Impact of Stereochemical Configuration on Molecular Interactions and Potency

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the molecular interactions and biological potency of this compound derivatives. The specific orientation of substituents on the chiral centers of the piperidine ring can dramatically influence how a molecule binds to its biological target. acs.orgacs.org

In the development of farnesyltransferase inhibitors, the synthesis of piperidin-2-one derivatives resulted in a single diastereomer with a 4,5-trans-5,6-trans relative stereochemistry. acs.org This specific configuration was found to be thermodynamically favorable, as it allows all substituents on the piperidine core to occupy equatorial positions, minimizing steric strain. acs.org The absolute stereochemistry of the most potent compound, (+)-6, was determined to be (4S, 5S, 6R) through X-ray crystallography. acs.org Subsequent chiral separation and biological evaluation of enantiomers of several active compounds revealed that the inhibitory activity was predominantly associated with one enantiomer. For instance, (+)-6 was significantly more potent than its enantiomer, (-)-6. acs.org

The following table illustrates the difference in farnesyltransferase (FTase) inhibition between the enantiomers of selected piperidine derivatives.

CompoundFTase Inhibition IC₅₀ (nM)
(±)-646
(+)-625
(-)-6320
(±)-870
(+)-840
(-)-8660
(±)-17140
(+)-1770
(-)-17>1000
(±)-21220
(+)-21140
(-)-21750

This data clearly demonstrates that the specific stereochemical configuration is paramount for potent biological activity, with one enantiomer often being significantly more active than the other. This stereoselectivity arises from the precise fit required for the ligand to bind effectively to the active site of its target protein. The defined spatial arrangement of the substituents in the active enantiomer allows for optimal interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding pocket. In contrast, the inactive or less active enantiomer may not be able to achieve this optimal binding orientation, leading to a weaker interaction and reduced potency. acs.org

Ligand Design Principles Derived from Structure-Activity Landscape Analysis

The systematic exploration of the structure-activity relationship (SAR) for this compound derivatives has led to the formulation of key ligand design principles. These principles guide the rational design of novel compounds with improved potency and selectivity.

A crucial insight derived from SAR studies is the importance of the ether linkage in certain classes of these derivatives. For instance, in a series of piperidine-based influenza virus inhibitors, the ether linkage between a quinoline (B57606) moiety and the piperidine ring was found to be critical for their inhibitory activity. nih.gov This suggests that the specific geometry and electronic properties conferred by the ether bond are essential for the molecule's interaction with its viral target. nih.gov

The analysis of the structure-activity landscape also reveals the significant influence of substituents on the aromatic rings. In the aforementioned influenza virus inhibitors, the initial hit compound, ethyl 4-(quinolin-4-ylthio)piperidine-1-carboxylate, was optimized by modifying the linker and substituents. The replacement of the thioether with an ether linkage and the introduction of a tert-butyl group on the piperidine nitrogen led to a substantial increase in potency. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against various influenza virus strains, with EC₅₀ values as low as 0.05 µM. nih.gov

The following table presents the anti-influenza virus activity of selected piperidine derivatives.

CompoundRXEC₅₀ (µM)
P114F5EthylS13.9
11etert-ButylO0.05

Computational and Theoretical Chemistry Studies of 4 4 Ethoxyphenyl Piperidine

Quantum Chemical Computations for Electronic Structure and Molecular Properties

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the intrinsic electronic structure and molecular properties of compounds like 4-(4-ethoxyphenyl)piperidine and its derivatives. researchgate.nettandfonline.com These calculations provide optimized molecular geometries, detailing bond lengths and angles with high accuracy. tandfonline.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comnih.gov The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. tandfonline.com A large HOMO-LUMO gap suggests high stability, while a small gap implies higher reactivity. tandfonline.com For instance, in a study of a related benzylpiperidin-4-one derivative, the HOMO-LUMO energy gap was calculated to be 3.59 eV, providing a quantitative measure of its stability. tandfonline.com

Table 1: Representative Quantum Chemical Parameters Calculated for Piperidine (B6355638) Derivatives

This table is illustrative, based on typical values reported for analogous piperidine structures in the literature.

Parameter Description Typical Calculated Value Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -5.1 to -6.5 eV tandfonline.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.5 to -0.5 eV tandfonline.com
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. 3.5 to 5.0 eV tandfonline.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein. researchgate.nettandfonline.com Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein, generating a binding score (e.g., in kcal/mol) that estimates the strength of the interaction. tandfonline.comnih.gov For example, computational screening of various piperidine and piperazine-based ligands against targets like beta-site APP cleaving enzyme 1 (BACE-1) and γ-secretase revealed docking energies ranging from -7.0 to -10.1 kcal/mol, indicating strong potential binding. tandfonline.comnih.gov

Following docking, MD simulations are often performed to assess the stability and dynamics of the predicted ligand-protein complex over time. tandfonline.comnih.gov These simulations model the movement of atoms in the complex, providing insights into the flexibility of the ligand and protein and the persistence of key interactions. researchgate.net A common metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms from their initial position. nih.gov A stable RMSD value over the course of the simulation (e.g., 50 to 100 ns) suggests that the ligand remains securely bound in the predicted pose. researchgate.netnih.gov For instance, MD simulations were used to confirm the stability of complexes between potential inhibitors and targets like α-glucosidase and cholinesterases. researchgate.netsci-hub.se

Table 2: Example Docking Scores of Piperidine Analogues against Various Protein Targets

Ligand Class/Name Protein Target Predicted Binding Affinity (kcal/mol) Reference
Pyrrolopyrimidinone (6Z5) BACE-1 -10.1 tandfonline.comnih.gov
Pyrrolopyrimidinone (6Z5) γ-Secretase -9.8 tandfonline.comnih.gov
Piperidine-based compounds Sigma 1 Receptor (S1R) ≤ -8.0 nih.gov
JFD03947 (Piperidine derivative) Acetylcholinesterase (AChE) Not specified (IC50 = 0.062 µM) sci-hub.se
JFD03947 (Piperidine derivative) Butyrylcholinesterase (BChE) Not specified (IC50 = 1.482 µM) sci-hub.se

Conformational Analysis and Energetic Profiles of this compound and Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound focuses on identifying the most stable, low-energy spatial arrangements of its atoms. The piperidine ring, being a six-membered saturated heterocycle, typically adopts a "chair" conformation to minimize steric and torsional strain. rsc.org In a 4-substituted piperidine, the substituent—in this case, the 4-ethoxyphenyl group—can be positioned in either an axial or an equatorial orientation relative to the ring.

Energetic profile studies, often conducted using quantum chemical methods, consistently show a strong preference for the equatorial conformation. acs.org The axial position leads to unfavorable steric clashes with the axial hydrogen atoms at the C2 and C6 positions of the piperidine ring. However, the energy difference between the equatorial and axial conformers can be small, typically in the range of 1-2 kcal/mol. acs.org For a very similar compound, 4-(4-hydroxypiperidinyl)nitrobenzene, it has been shown that the bisequatorial and bisaxial conformations are so close in energy that both can co-exist. acs.org

DFT calculations have also been used to investigate the energetic profiles of different diastereomers (e.g., cis vs. trans) in more complex piperidine analogues. rsc.org These studies can correctly predict the thermodynamically favored isomer, corroborating experimental findings and explaining observed stereoselectivity in chemical reactions. rsc.org This analysis is crucial as different conformers or isomers can exhibit vastly different binding affinities for a biological target.

In Silico Prediction of Molecular Binding Modes and Interaction Patterns

In silico methods, particularly molecular docking and MD simulations, are instrumental in predicting the specific binding modes and interaction patterns of ligands like this compound with their target proteins. researchgate.net These predictions provide a detailed, atomic-level hypothesis of how a ligand achieves its biological effect.

The predicted binding modes for piperidine-containing ligands reveal several recurring interaction patterns:

π-Cation Interactions : The protonated nitrogen atom of the piperidine ring frequently forms a strong, stabilizing π-cation interaction with the aromatic rings of amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). sci-hub.senih.gov For example, this interaction was observed between the piperidine nitrogen and a Phe107 residue in the Sigma 1 Receptor. nih.gov

Hydrogen Bonding : The piperidine nitrogen (as a protonated donor) or other functional groups on the ligand can form hydrogen bonds with polar residues in the binding pocket. sci-hub.se In cholinesterase enzymes, interactions with residues like His447 and Ser203 have been noted. sci-hub.se

Hydrophobic Interactions : The ethoxyphenyl group and the aliphatic part of the piperidine ring often engage in hydrophobic (van der Waals) interactions with nonpolar residues lining the binding pocket. sci-hub.senih.gov In the Sigma 1 Receptor, a network of hydrophobic residues including Val84, Trp89, and Leu95 helps stabilize the ligand. nih.gov Similarly, interactions with Trp86 and Phe338 were predicted in the active site of acetylcholinesterase. sci-hub.se

These predicted interaction patterns are crucial for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance favorable interactions or eliminate unfavorable ones, thereby improving potency and selectivity. researchgate.net

Table 3: Common Predicted Interaction Patterns for Piperidine-Based Ligands

Interaction Type Key Interacting Residues (Examples) Target Protein (Example) Reference
π-Cation Phe107, Trp86 Sigma 1 Receptor, Acetylcholinesterase sci-hub.senih.gov
Hydrogen Bonding His447, Ser203, Asp70 Acetylcholinesterase, Butyrylcholinesterase sci-hub.se
Hydrophobic Val84, Trp89, Leu95, Met93, Tyr103 Sigma 1 Receptor nih.gov

| Hydrophobic | Phe295, Phe297, Trp86, Phe338, Tyr332 | Acetylcholinesterase, Butyrylcholinesterase | sci-hub.se |

Biomolecular Target Interactions: Enzyme Inhibition and Receptor Binding Mechanisms of 4 4 Ethoxyphenyl Piperidine Analogues

Enzymatic Inhibition Kinetics and Mechanisms in In Vitro Systems

The inhibitory effects of piperidine-containing compounds have been evaluated against a range of enzymes, revealing their potential as modulators of key biological pathways.

Dihydrofolate Reductase (DHFR) Inhibition by Piperidine-Based Thiosemicarbazones

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, and its inhibition is a target for various therapeutic areas. A series of 4-piperidine-based thiosemicarbazones has been synthesized and evaluated for their ability to inhibit DHFR. researchgate.net

In vitro biochemical assays demonstrated that these compounds exhibit potent inhibitory activity against the DHFR enzyme. researchgate.net The synthesized derivatives displayed IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net Among the tested compounds, derivative 5p was identified as the most active inhibitor. researchgate.net Structure-activity relationship (SAR) analysis is crucial in understanding how the structural features of these molecules influence their biological activity, guiding the design of more potent and selective DHFR inhibitors. researchgate.net

CompoundDHFR Inhibition IC50 (µM)
5a-s (range) 13.70 ± 0.25 to 47.30 ± 0.86
5p (most potent) Not specified in search results

Farnesyltransferase (FTase) Inhibition by Piperidine (B6355638) Derivatives

Farnesyltransferase (FTase) is an enzyme that plays a role in post-translational modification of proteins, including the Ras protein, making it a target in cancer research. acs.orgnih.gov A novel series of piperidine derivatives has been identified as potent inhibitors of FTase. acs.org

The initial hit compound, a piperidine derivative 1 , showed moderate FTase inhibition with an IC50 of 420 nM. acs.org Structural modifications, such as changing the piperidine-2-one core to a piperidine core, led to a significant increase in potency. acs.org Kinetic analysis of a 5-nitropiperidin-2-one derivative revealed that this class of compounds inhibits FTase in a competitive manner with respect to the Ras protein substrate. acs.org Further optimization led to the development of piperidine 8 , which has an IC50 of 3.7 nM. acs.org Optical resolution of these compounds showed that the (+)-enantiomers are responsible for the potent FTase inhibition, with (+)-8 having an IC50 of 1.9 nM. acs.org

In silico analysis suggests that the FTase inhibitory activity is influenced by the van der Waals surface area, partial charge, and a clear separation between hydrophobic and hydrophilic regions of the molecules. nih.gov

CompoundFTase Inhibition IC50 (nM)
1 420
8 3.7
(+)-8 1.9

SARS-CoV-2 Main Protease (Mpro) Inhibition by 1,4,4-Trisubstituted Piperidines

The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral replication cycle. A class of 1,4,4-trisubstituted piperidines has been investigated for its potential to inhibit this enzyme. nih.govcsic.es

While these compounds demonstrated antiviral activity against coronaviruses, their direct enzymatic inhibition of SARS-CoV-2 Mpro was found to be modest. nih.govresearchgate.net Despite the modest inhibitory activity, in silico studies have suggested that these compounds can bind to the catalytic site of Mpro. nih.govcsic.es This suggests that the 1,4,4-trisubstituted piperidines represent a novel class of non-covalent CoV Mpro inhibitors that could be further optimized for improved potency. nih.govresearchgate.net The research indicates that these compounds act at a stage after the virus enters the cell, specifically during viral polyprotein processing. csic.es

Compound ClassSARS-CoV-2 Mpro Inhibition
1,4,4-Trisubstituted Piperidines Modest

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Inhibition of glycosidase enzymes like α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes. nih.gov Various piperidine derivatives have shown significant inhibitory activity against these enzymes.

A series of dihydrofuro[3,2-b]piperidine derivatives were synthesized and showed potent α-glucosidase inhibition. nih.gov For instance, compound 32 (IC50 = 0.07 μM) and compound 28 (IC50 = 0.5 μM) were significantly more potent than the standard drug acarbose. nih.gov The structure-activity relationship studies indicated that N-substituted groups are key factors influencing the inhibitory activities. nih.gov

Other studies on piperidine analogues also reported strong α-glucosidase inhibition, with some derivatives showing more potential than acarbose. pjps.pk For example, 1''-Phenoxypropyl)-4-phenyl-4-hydroxy piperidinium (B107235) hydrobromide demonstrated excellent activity. pjps.pk Additionally, piperidine-substituted chalcones have shown high in vitro α-amylase and α-glucosidase inhibitory activity. mdpi.com

Compoundα-Glucosidase Inhibition IC50 (µM)
28 0.5
32 0.07

Tyrosinase Inhibition by Piperazine-Based Compounds

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. unica.it A number of piperazine-based compounds have been designed and evaluated as tyrosinase inhibitors.

One study reported a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives with potent inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). unica.it Compounds with hydrophobic ortho-substituents on the aroyl moiety were particularly active, with IC50 values in the range of 1.5–4.6 μM, proving more potent than the reference compound kojic acid (IC50 = 17.8 μM). unica.it These compounds displayed a competitive mechanism of inhibition. unica.it

Another series of 4-nitrophenylpiperazine derivatives was also synthesized, with compound 4l , which contains an indole (B1671886) moiety, showing a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.govnih.gov Kinetic analysis revealed that this compound acts as a mixed inhibitor of the tyrosinase enzyme. nih.govnih.gov

Compound Class/Specific CompoundTyrosinase Inhibition IC50 (µM)Inhibition Mechanism
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives 1.5 - 4.6Competitive
4l (4-nitrophenylpiperazine derivative) 72.55Mixed

Receptor Binding Affinities and Selectivity Profiles

Analogues of 4-(4-ethoxyphenyl)piperidine have been studied for their binding affinities and selectivity at various receptors, which is crucial for understanding their pharmacological profiles.

Piperidine derivatives have been identified as high-affinity ligands for the sigma-1 (σ1) receptor. units.it A series of piperidine-4-carboxamide derivatives showed very high σ1 affinity, with the tetrahydroquinoline derivative 2k having a Ki of 3.7 nM and a high selectivity ratio (Kis2/Kis1) of 351. units.it The piperidine ring is considered an influential structural element for activity at the σ1 receptor. acs.orgnih.gov

In the context of opioid receptors, new 4-anilidopiperidine analogues, where the phenethyl group of fentanyl was replaced, showed broad but selective binding affinities for the μ-opioid receptor over the δ-opioid receptor. nih.gov For instance, one analogue where Dmt was coupled to the piperidine ring had high binding affinities at both δ and μ opioid receptors (Ki = 50 nM and 47 nM, respectively). nih.gov

Furthermore, 3- and 4-methoxy analogues of phencyclidine, which feature a piperidine ring, were found to be high-affinity ligands for the PCP-site of the glutamate (B1630785) NMDA receptor. plos.org The 3-MeO-PCP analogue, in particular, displayed a Ki of 20 nM. plos.org These compounds also showed appreciable affinities for the serotonin (B10506) transporter and sigma receptors. plos.org

Compound/ClassReceptor TargetBinding Affinity (Ki)Selectivity
2k (piperidine-4-carboxamide derivative) Sigma-1 (σ1)3.7 nM351-fold over σ2
Dmt-coupled 4-anilidopiperidine μ-opioid receptor47 nM-
Dmt-coupled 4-anilidopiperidine δ-opioid receptor50 nM-
3-MeO-PCP NMDA Receptor (PCP site)20 nM-

Glutamate NMDA Receptor Antagonism by Piperidine Analogues

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, has been a significant target for therapeutic intervention. Overactivation of this receptor is implicated in excitotoxic neuronal damage. Analogues of this compound, particularly those sharing structural similarities with phencyclidine (PCP), have demonstrated notable antagonist activity at the NMDA receptor.

Research into PCP and its analogues, which feature a piperidine ring, has provided valuable insights into the structure-activity relationships (SAR) governing NMDA receptor antagonism. For instance, methoxy-substituted phencyclidine analogues have shown high affinity for the PCP binding site on the NMDA receptor. plos.org Specifically, 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP) is a potent NMDA antagonist with a Ki value of 20 nM. plos.org The 4-methoxy analogue, 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine (4-MeO-PCP), also displays significant affinity for the NMDA receptor, with a reported Ki of 404 nM. plos.orgresearchgate.net These findings underscore the importance of the substituted phenyl ring attached to the piperidine moiety for high-affinity binding.

The affinity of these compounds for the NMDA receptor is thought to be the primary mechanism behind their psychoactive effects. plos.org The data from various studies on PCP and its analogues highlight that modifications to the aryl group and the substituent on the piperidine nitrogen can significantly modulate binding affinity.

Table 1: NMDA Receptor Binding Affinities of Selected Piperidine Analogues

Compound Ki (nM) Reference
1-[1-(3-methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP) 20 plos.org
1-[1-(4-methoxyphenyl)cyclohexyl]piperidine (4-MeO-PCP) 404 plos.orgresearchgate.net
Methoxetamine 337 nih.gov
MK-801 (Dizocilpine) 5.7 nih.gov

Sigma (σ) Receptor Binding Characteristics of Halogenated Piperidines

Sigma (σ) receptors, once thought to be a type of opioid receptor, are now recognized as a distinct class of proteins with two main subtypes, σ1 and σ2. sigmaaldrich.com These receptors are implicated in a variety of cellular functions and are considered potential therapeutic targets for a range of disorders. Halogenated and other substituted piperidine derivatives have been extensively studied for their sigma receptor binding characteristics.

Studies on halogenated 4-(phenoxymethyl)piperidines have revealed high-affinity ligands for the σ1 receptor. The nature and position of the halogen substituent on the phenoxy ring, as well as the substituent on the piperidine nitrogen, have been shown to significantly influence binding affinity and selectivity for σ1 over σ2 receptors. For these compounds, the dissociation constants (Ki) for σ1 receptors ranged from 0.38 to 24.3 nM, while for σ2 receptors, the range was 3.9 to 361 nM. frontiersin.org This demonstrates a general preference for the σ1 subtype within this chemical series. frontiersin.org

For example, a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, which are structurally related to this compound, have been synthesized and evaluated as selective σ1 receptor ligands. nih.gov In one study, replacement of a spirofusion in a lead compound with a hydroxymethylene or carbonyl group was found to preserve affinity and selectivity for σ1 receptors. nih.gov Quantitative structure-activity relationship (QSAR) studies have suggested that hydrophobic interactions are a key driver for σ1 binding in these series. nih.gov

Table 2: Sigma (σ) Receptor Binding Affinities of Selected Piperidine Derivatives

Compound Class Receptor Subtype Ki Range (nM) Reference
Halogenated 4-(phenoxymethyl)piperidines σ1 0.38 - 24.3 frontiersin.org
Halogenated 4-(phenoxymethyl)piperidines σ2 3.9 - 361 frontiersin.org
4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines σ1 High affinity (specific values vary by compound) nih.gov

Serotonin and Dopamine (B1211576) Receptor Affinities of Piperidine Derivatives

Piperidine derivatives have been a cornerstone in the development of ligands for serotonin and dopamine receptors, which are crucial targets for the treatment of various neuropsychiatric disorders. The affinity of these compounds for different receptor subtypes, such as dopamine D2 and D3 receptors, and serotonin 5-HT1A and 5-HT2A receptors, has been a major focus of research.

Structure-activity relationship studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, which contain a piperazine (B1678402) ring (a close structural relative of piperidine), have identified potent and selective dopamine D3 receptor ligands. nih.gov In this series, modifications to the aryl group attached to the piperazine ring and the length of the alkyl chain were found to be critical for D3 receptor affinity and selectivity over D2 receptors. nih.gov For instance, the introduction of a 2,3-dichlorophenyl group on the piperazine and a butyl linker led to compounds with high D3 affinity (Ki values in the low nanomolar range). nih.gov

Similarly, research on 4-arylpiperidines has yielded compounds with significant affinity for serotonin receptors. For example, a series of 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators of the serotonin 5-HT2C receptor. frontiersin.org The nature of the substituent at the 4-position of the piperidine ring was found to be a key determinant of activity. frontiersin.org Furthermore, studies on 4-substituted 2,5-dimethoxyphenyl-isopropylamine analogues, which contain a phenyl group that can be considered analogous to the ethoxyphenyl group, have shown that the lipophilicity of the 4-position substituent correlates with affinity for both 5-HT2A and 5-HT2B receptors. nih.gov

Table 3: Receptor Binding Affinities of Selected Piperidine and Piperazine Derivatives

Compound Class Target Receptor Ki Range (nM) Reference
N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides Dopamine D3 0.13 - 4.97 nih.gov
4-Phenylpiperidine-2-carboxamide Analogues Serotonin 5-HT2C (Allosteric Modulators) frontiersin.org
4-Substituted 2,5-Dimethoxyphenyl-isopropylamines Serotonin 5-HT2A Correlates with lipophilicity nih.gov

CXCR3 Antagonism by Piperidinyl-Piperazine Chemotypes

The chemokine receptor CXCR3 is involved in inflammatory responses and has emerged as a therapeutic target for autoimmune diseases and graft rejection. researchgate.net Piperidinyl-piperazine chemotypes have been identified as potent antagonists of the CXCR3 receptor.

High-throughput screening of combinatorial libraries led to the discovery of a series of pyridyl-piperazinyl-piperidine derivatives with significant CXCR3 antagonist activity. Optimization of this series revealed that substitution on the piperazine ring had a pronounced effect on CXCR3 receptor affinity. One analogue, harboring a 2'(S)-ethylpiperazine moiety, exhibited a human CXCR3 IC50 of 0.2 nM.

Further studies on a pyrazinyl-piperazinyl-piperidine scaffold also yielded potent CXCR3 antagonists. researchgate.net These findings highlight the importance of the piperidinyl-piperazine core in designing effective CXCR3 antagonists. The interaction of these small molecules with the receptor is believed to be allosteric, meaning they bind to a site on the receptor that is different from the binding site of the endogenous chemokine ligands. researchgate.net This allosteric inhibition prevents the conformational changes in the receptor that are necessary for signaling.

Table 4: CXCR3 Receptor Antagonist Activity of Selected Piperidinyl-Piperazine Derivatives

Compound Class Assay Value Reference
Pyridyl-piperazinyl-piperidine derivative (with 2'(S)-ethylpiperazine) human CXCR3 IC50 0.2 nM
SCH 546738 (a potent small molecule CXCR3 antagonist) human CXCR3 binding affinity 0.4 nM researchgate.net
SCH 546738 displacement of radiolabeled CXCL10 and CXCL11 IC50 0.8 - 2.2 nM researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Ethoxyphenyl Piperidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete mapping of the proton and carbon skeletons of 4-(4-ethoxyphenyl)piperidine.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethoxy group, the aromatic ring, and the piperidine (B6355638) ring. The ethoxy group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic pattern for an ethyl group. The protons on the 1,4-disubstituted benzene (B151609) ring will appear as two doublets, typical of an AA'BB' spin system. The piperidine ring protons will show more complex multiplets due to their diastereotopic nature and coupling with each other. The proton on the nitrogen atom (N-H) may appear as a broad singlet.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The spectrum of this compound would show distinct signals for the two carbons of the ethoxy group, the four unique carbons of the disubstituted benzene ring, and the three distinct carbon environments in the piperidine ring (C4, C2/C6, and C3/C5).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethoxy-CH₃ ~1.4 (triplet) ~15
Ethoxy-CH₂ ~4.0 (quartet) ~63
Aromatic-H (ortho to OEt) ~6.8 (doublet) ~115
Aromatic-H (ortho to piperidine) ~7.1 (doublet) ~128
Piperidine-H1 (NH) Variable, broad singlet -
Piperidine-H4 ~2.5-2.7 (multiplet) ~42
Piperidine-H2, H6 (axial & equatorial) ~2.6-3.1 (multiplets) ~46
Piperidine-H3, H5 (axial & equatorial) ~1.5-1.9 (multiplets) ~34
Aromatic-C (ipso-piperidine) - ~134

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the ethoxy group (CH₃ and CH₂), and within the piperidine ring, confirming the sequence of protons from C2 to C3 to C4. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is instrumental in definitively assigning the carbon signals based on the assignments of their attached protons. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~63 ppm, confirming the assignment of the ethoxy methylene group. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.com This technique is vital for establishing the connectivity between different fragments of the molecule. For example, HMBC would show a correlation between the methylene protons of the ethoxy group and the ipso-carbon of the aromatic ring, as well as correlations between the piperidine protons at C4 and the ipso-carbon of the aromatic ring, confirming the attachment of the piperidine ring to the ethoxyphenyl moiety. rsc.org

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Proton (¹H) Correlated Atom(s) Information Gained
COSY Ethoxy-CH₂ Ethoxy-CH₃ Connectivity within the ethyl group.
Piperidine-H2 Piperidine-H3 Connectivity within the piperidine ring.
HSQC Ethoxy-CH₂ Ethoxy-CH₂ Direct C-H bond assignment.
Aromatic-H Aromatic-C Direct C-H bond assignments in the benzene ring.
HMBC Ethoxy-CH₂ Aromatic-C (ipso-OEt) Confirms attachment of the ethoxy group to the ring.

The piperidine ring exists predominantly in a chair conformation. iucr.org NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), can provide insights into the preferred conformation of the piperidine ring and the orientation of the 4-ethoxyphenyl substituent. A larger coupling constant between vicinal axial-axial protons compared to axial-equatorial or equatorial-equatorial protons can help determine the stereochemistry. For the 4-substituted piperidine, the bulky 4-ethoxyphenyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. The molecular ion peak [M]⁺ would be observed, and its accurate mass would confirm the elemental composition. Key fragmentation pathways would involve cleavage of the piperidine ring and the bonds connecting the substituent to the ring.

Plausible Fragmentation Pathways:

Alpha-cleavage: Loss of a hydrogen atom from the carbon adjacent to the nitrogen.

Cleavage of the C4-phenyl bond: This would lead to the formation of a piperidinyl cation and a 4-ethoxyphenyl radical, or vice versa.

Fragmentation of the piperidine ring: This can lead to a series of smaller charged fragments. researchgate.netresearchgate.net

Cleavage of the ethyl group: Loss of an ethyl radical from the ethoxy group.

Table 3: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment Origin
205 [C₁₃H₁₉NO]⁺ Molecular Ion
176 [C₁₁H₁₄NO]⁺ Loss of ethyl radical (•C₂H₅)
121 [C₈H₉O]⁺ 4-ethoxyphenyl cation

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wisc.edu The IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.

N-H Stretch: A moderate, sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and ethoxy groups are observed below 3000 cm⁻¹. vscht.czlibretexts.org

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds in the benzene ring will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch (Ether): A strong absorption band corresponding to the C-O stretching of the aryl ether is expected in the range of 1200-1250 cm⁻¹. nist.gov

C-N Stretch: The C-N stretching vibration of the piperidine ring is typically found in the 1000-1200 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch 3300 - 3500 Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
Aryl Ether (C-O) Stretch 1200 - 1250 Strong

Application of X-ray Crystallography for Solid-State Molecular Architecture (where applicable to related structures)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself may not be readily available, analysis of related piperidine derivatives provides valuable insights into the expected solid-state conformation. researchgate.netnih.gov

In the solid state, the piperidine ring in such derivatives typically adopts a chair conformation. iucr.orgnih.gov The orientation of the substituent at the 4-position is generally found to be equatorial to minimize steric interactions. nih.gov X-ray diffraction studies on related compounds also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which can influence the crystal packing. iucr.org

Methodological Approaches to Resolve Spectroscopic Data Discrepancies in Structure Elucidation

The unequivocal structural elucidation of organic compounds, including this compound and its derivatives, is fundamentally reliant on the meticulous analysis and interpretation of spectroscopic data. However, discrepancies and ambiguities in this data are not uncommon and can arise from a multitude of factors such as isomeric complexity, signal overlap in spectra, and unexpected fragmentation patterns in mass spectrometry. Addressing these challenges necessitates a sophisticated and multi-faceted methodological approach, integrating advanced spectroscopic techniques with computational chemistry. This section will explore the key strategies employed to resolve such discrepancies, ensuring accurate and reliable structural assignment.

A primary challenge in the spectroscopic analysis of substituted piperidines is the potential for signal overlap in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra. The piperidine ring protons, in particular, often resonate in a narrow chemical shift range, leading to complex and poorly resolved multiplets. This is further complicated by the presence of stereoisomers, where subtle differences in the chemical environment of protons and carbons can be difficult to discern from a 1D spectrum alone.

To overcome these limitations, two-dimensional (2D) NMR spectroscopy is an indispensable tool. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provide crucial connectivity information that is not apparent in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation technique reveals proton-proton (¹H-¹H) coupling networks within a molecule. By identifying which protons are spin-coupled to each other, it is possible to trace out the connectivity of the carbon skeleton. For instance, in a hypothetical analysis of this compound, a COSY spectrum would show correlations between the methine proton at the 4-position of the piperidine ring and the adjacent methylene protons at the 3 and 5-positions. This allows for the unambiguous assignment of these protons, even if their signals are partially overlapped in the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. This is particularly powerful for resolving ambiguities in both ¹H and ¹³C NMR spectra. If two proton signals overlap, an HSQC spectrum can often differentiate them based on the distinct chemical shifts of their attached carbons. researchgate.net The piperidine nitrogen signals of acylated products can also be visualized through HSQC experiments. researchgate.net

To illustrate, consider the hypothetical ¹H and ¹³C NMR data for this compound presented in the tables below.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2ax, H-6ax3.10d12.0
H-2eq, H-6eq2.65dt12.0, 2.5
H-3ax, H-5ax1.80qd12.0, 3.5
H-3eq, H-5eq1.60d12.0
H-42.50tt12.0, 3.5
Ar-H (ortho to OEt)6.85d8.8
Ar-H (meta to OEt)7.15d8.8
-OCH₂CH₃4.00q7.0
-OCH₂CH₃1.40t7.0
NH1.90br s-

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (ppm)
C-2, C-645.0
C-3, C-534.0
C-441.5
Ar-C (ipso)135.0
Ar-C (ortho to OEt)114.5
Ar-C (meta to OEt)128.0
Ar-C (para to piperidine)157.5
-OCH₂CH₃63.5
-OCH₂CH₃15.0

In a scenario where the signals for H-4 and H-2eq/H-6eq overlap in the ¹H NMR spectrum, an HSQC experiment would clearly show a correlation cross-peak between the proton signal at ~2.5-2.65 ppm and two distinct carbon signals at 41.5 ppm (C-4) and 45.0 ppm (C-2, C-6), thereby resolving the ambiguity.

Another powerful tool for resolving structural ambiguities is the use of computational chemistry, specifically Density Functional Theory (DFT), to predict NMR chemical shifts. When experimental data is ambiguous or when multiple isomers are possible, DFT calculations can provide theoretical spectra for each potential structure. By comparing the calculated spectra with the experimental data, the most likely structure can be identified. This approach is particularly useful for distinguishing between constitutional isomers and stereoisomers, where the differences in spectroscopic data can be very subtle.

In cases of complex molecules or when dealing with mixtures of isomers, discrepancies in mass spectrometry data can also arise. The interpretation of fragmentation patterns is key to elucidating the structure of a compound. For piperidine derivatives, characteristic fragmentation pathways often involve cleavage of the piperidine ring or loss of substituents. Discrepancies can occur if an unexpected fragmentation pathway is observed or if the observed fragments could correspond to multiple possible structures. High-resolution mass spectrometry (HRMS) is crucial in these situations as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This information can be used to confirm the molecular formula and to narrow down the possibilities for the identity of fragment ions, thereby aiding in the correct structural assignment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Ethoxyphenyl)piperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via Grignard reactions (e.g., alkylation of piperidone intermediates with ethoxy-substituted aryl halides) . Optimization includes controlling solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reagents. Purification via recrystallization or chromatography (silica gel, ethyl acetate/hexane systems) is critical to achieve >95% purity .

Q. How can structural elucidation of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the piperidine ring (δ 1.5–3.5 ppm for ring protons) and ethoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons; δ 1.3–1.5 ppm for ethoxy CH3_3) .
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (e.g., m/z 219 for C13_{13}H19_{19}NO) and fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and substituent positioning .

Q. What are the standard protocols for handling and storing this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; wash skin immediately with soap if exposed .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C. Desiccate to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How does the 4-ethoxyphenyl substituent influence the compound’s pharmacological activity compared to other arylpiperidines?

  • Methodological Answer : The ethoxy group enhances lipophilicity, improving blood-brain barrier penetration. Comparative studies with analogs (e.g., 4-methoxyphenyl or 4-chlorophenyl derivatives) show that ethoxy substitution increases affinity for CNS targets (e.g., NMDA or σ receptors) by 3–5 fold. Use radioligand binding assays (e.g., 3H^3H-MK-801 for NMDA) to quantify receptor interactions .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines). Standardize protocols:

  • Dose-Response Curves : Test compounds across 3–5 log units (e.g., 1 nM–100 µM) in triplicate.
  • Control Compounds : Include known agonists/antagonists (e.g., haloperidol for σ receptors) to validate assay sensitivity .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-(3,5-dichlorophenyl)piperidine) to identify substituent-specific trends .

Q. How can computational methods predict the metabolic pathways and toxicity of this compound?

  • Methodological Answer :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., O-deethylation of the ethoxy group).
  • Docking Studies : Model interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential toxic metabolites .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What strategies improve the enantiomeric purity of this compound for chiral pharmacology studies?

  • Methodological Answer :

  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) during piperidine ring formation .
  • Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation (≥99% ee) .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight219.3 g/mol
Solubility (25°C)2.1 mg/mL in DMSO; <0.1 mg/mL in H2 _2O
LogP2.8 (predicted)
Melting Point98–102°C

Table 2 : Comparative Receptor Binding Affinities of Piperidine Derivatives

CompoundNMDA IC50_{50} (µM)σ Receptor Ki_i (nM)Reference
This compound0.2512
4-(4-Methoxyphenyl)piperidine0.8545
4-(4-Chlorophenyl)piperidine1.278

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.